molecular formula C22H26ClNO4 B2894308 (3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 1797697-63-2

(3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No. B2894308
CAS RN: 1797697-63-2
M. Wt: 403.9
InChI Key: QSIXNDLOYNMAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone, commonly known as CTMP, is a novel psychoactive substance that has gained significant attention in recent years. It belongs to the class of designer drugs and is often referred to as a research chemical. CTMP is a synthetic compound that has been developed as a potential alternative to methylphenidate, a drug commonly used to treat attention deficit hyperactivity disorder (ADHD).

Scientific Research Applications

Molecular Structure and Luminescence Properties

  • A study by Wen et al. (2021) explored the molecular conformation of a related organic molecule, demonstrating its unique luminescence properties, which include near ultraviolet delayed fluorescence and dual emission. This research could inform the understanding of (3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone in similar applications (Wen et al., 2021).

Analytical Chemistry and Compound Identification

  • Nakajima et al. (2012) conducted a study involving the identification and analysis of azepane isomers, providing a framework for analyzing complex organic compounds, which could be applicable to the study of (3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone (Nakajima et al., 2012).

Chemical Synthesis and Reactivity

  • Research by Çetinkaya et al. (2011) on the synthesis and bromination of similar methanone derivatives offers insights into the chemical reactivity and potential synthesis pathways of (3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone (Çetinkaya et al., 2011).

Structural Redetermination

  • Takahashi (2011) conducted a structural redetermination of a related compound, which can provide a methodological reference for the detailed structural analysis of (3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone (Takahashi, 2011).

Biological Activity and Docking Studies

  • Ravula et al. (2016) explored the synthesis and biological evaluation of novel pyrazoline derivatives, including docking studies, which could be relevant for assessing the biological activity of (3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone (Ravula et al., 2016).

Mechanism of Action

Target of Action

The compound (3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone contains a 3,4,5-trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The biological activity of such analogs decreases after the alteration of the TMP moiety .

Biochemical Pathways

The TMP group affects various biochemical pathways. It inhibits tubulin, a protein that is a major component of microtubules in cells . It also inhibits Hsp90, a chaperone protein that assists other proteins in folding properly . Furthermore, it inhibits TrxR, an enzyme that reduces thioredoxin, playing a crucial role in cellular redox homeostasis .

Pharmacokinetics

The tmp group is known to improve potency and pharmacokinetics in various drugs . More research is needed to understand the ADME properties of this compound.

Result of Action

The TMP group has demonstrated significant efficacy against various diseases. It has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . It also holds potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO4/c1-26-19-12-17(13-20(27-2)21(19)28-3)22(25)24-11-5-4-6-16(14-24)15-7-9-18(23)10-8-15/h7-10,12-13,16H,4-6,11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIXNDLOYNMAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.